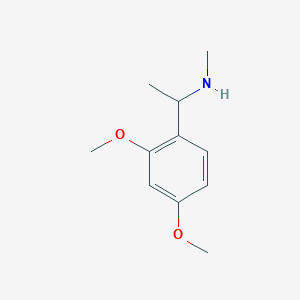

1-(2,4-dimethoxyphenyl)-N-methylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(2,4-dimethoxyphenyl)-N-methylethanamine is a chemical structure that is related to various substituted phenethylamines, which are often studied for their psychotropic properties. The methoxy groups on the benzene ring suggest that it may have similarities with compounds that have been prepared for evaluation of psychotropic activity, such as the derivatives of cyclohexylamines , and it may also be related to the substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines, which are potential designer drugs .

Synthesis Analysis

The synthesis of related compounds typically involves starting from commercially available precursors. For instance, the substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines were prepared from commercially available materials . Similarly, the derivatives of cyclohexylamines were synthesized by catalytic reductive methylation . These methods indicate that the synthesis of 1-(2,4-dimethoxyphenyl)-N-methylethanamine could potentially be achieved through similar synthetic routes, utilizing commercially available 2,4-dimethoxybenzene as a starting material.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(2,4-dimethoxyphenyl)-N-methylethanamine can be complex, with the potential for different isomers and electronic structures. For example, the crystal and molecular structure of related diamine compounds have been characterized, revealing parameters that align with density functional theory (DFT) predictions . This suggests that the molecular structure of 1-(2,4-dimethoxyphenyl)-N-methylethanamine could also be analyzed using similar techniques, such as X-ray crystallography and DFT studies, to understand its electronic structure.

Chemical Reactions Analysis

The chemical reactions involving compounds with dimethoxyphenyl groups can be diverse. For instance, the synthesis of a medical intermediate molecule with a 2,5-dimethoxy substitution pattern involved multiple steps, including sulfonyl chloration, reduction, etherization, and a Vilsmeier reaction . This indicates that 1-(2,4-dimethoxyphenyl)-N-methylethanamine could also undergo various chemical transformations, potentially leading to a range of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethoxyphenyl compounds can be influenced by their substitution patterns and the presence of additional functional groups. The gas chromatographic resolution of regioisomeric substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines showed that more crowded dimethoxy substitution patterns eluted first . This suggests that the physical properties such as solubility and boiling point of 1-(2,4-dimethoxyphenyl)-N-methylethanamine could be similarly influenced by its molecular structure. Additionally, the electronic properties, such as the ability to form radical cations, have been studied in related compounds , which could also be relevant for understanding the reactivity and stability of 1-(2,4-dimethoxyphenyl)-N-methylethanamine.

Aplicaciones Científicas De Investigación

Method Development in Toxicology

A case involving intoxication with a derivative of N-benzyl phenethylamine emphasized the necessity of advanced detection methods. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) was developed and validated for the identification and quantification of the substance, demonstrating the compound's relevance in toxicological analysis and the need for precise analytical techniques in such contexts (Poklis et al., 2014).

Pharmaceutical Intermediate Synthesis

The compound has been used in the synthesis of medical intermediates. Specifically, a method for preparing 2,5-dimethoxy-4-ethylthio-benzeneethanamine, employed in the treatment of psychotic and schizophrenic psychoses, was reported. This demonstrates the compound's role in the synthesis of therapeutically relevant molecules (Z. Zhimin, 2003).

Neuropharmacology Research

The compound and its derivatives have been used in neuropharmacological research, particularly in studying the neuropharmacology of hallucinogens and their effect on receptors like 5-HT2A. Such studies are crucial in understanding the mechanisms underlying the effects of psychoactive substances (Elmore et al., 2018).

Electrophilic Aromatic Bromination

Research into electrophilic aromatic bromination utilized derivatives of the compound to explore new methods in organic synthesis. This highlights its importance in the field of organic chemistry and the development of novel synthetic methods (Xu Yong-nan, 2012).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2,4-dimethoxyphenyl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8(12-2)10-6-5-9(13-3)7-11(10)14-4/h5-8,12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOWQASTOPJHKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)OC)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396303 |

Source

|

| Record name | 1-(2,4-dimethoxyphenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dimethoxyphenyl)-N-methylethanamine | |

CAS RN |

188894-37-3 |

Source

|

| Record name | 1-(2,4-dimethoxyphenyl)-N-methylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-6-[2-(dimethylamino)vinyl]-2(1H)-pyridinone](/img/structure/B1275438.png)